Thermodynamic Stability and Solvent Solubility of 2,5-dichloro-N,N-diethylbenzamide
Thermodynamic Stability and Solvent Solubility of 2,5-dichloro-N,N-diethylbenzamide
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the evaluation of 2,5-dichloro-N,N-diethylbenzamide (CAS No. 79868-32-9), a molecule of interest in pharmaceutical and agrochemical research. A profound understanding of its thermodynamic stability and solvent solubility is paramount for advancing from discovery to application, influencing everything from synthesis and purification to formulation and bioavailability. This document delineates the theoretical underpinnings and provides robust, field-proven experimental protocols for the systematic characterization of these critical physicochemical properties. Methodologies for forced degradation studies to assess intrinsic stability and the isothermal shake-flask method for equilibrium solubility determination are presented in detail. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible data, thereby accelerating the developmental timeline of new chemical entities.
Introduction and Molecular Profile
2,5-dichloro-N,N-diethylbenzamide is a substituted benzamide derivative. The presence of a dichlorinated aromatic ring, coupled with a tertiary amide functional group, defines its chemical reactivity and physical behavior. While specific data for this compound is not extensively published, its structural motifs are common in bioactive molecules. Therefore, a systematic evaluation of its properties is essential for any development program.
The thermodynamic stability of an active compound dictates its shelf-life, storage conditions, and potential degradation pathways, which could lead to loss of potency or the formation of toxic impurities. Similarly, solvent solubility is a cornerstone of the development process, critically impacting route of administration, formulation design, and process chemistry.
Table 1: Molecular Profile of 2,5-dichloro-N,N-diethylbenzamide
| Property | Value | Source |
| CAS Number | 79868-32-9 | Appchem[1] |
| Molecular Formula | C₁₁H₁₃Cl₂NO | Appchem[1] |
| Molecular Weight | 246.13 g/mol | Appchem[1] |
| Chemical Structure | CCN(C(=O)c1cc(Cl)ccc1Cl)CC | Appchem[1] |
Thermodynamic Stability Assessment
The intrinsic stability of a molecule is its susceptibility to chemical degradation under various environmental conditions. For 2,5-dichloro-N,N-diethylbenzamide, the primary sites for potential degradation are the amide bond (susceptible to hydrolysis) and the dichlorinated benzene ring. A forced degradation (or stress testing) study is the most effective way to identify potential degradation pathways and develop a stability-indicating analytical method.
Theoretical Degradation Pathways
Based on its chemical structure, two principal degradation routes are anticipated:
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Hydrolytic Cleavage: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2,5-dichlorobenzoic acid and diethylamine. The rate of hydrolysis is highly dependent on pH and temperature.
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Oxidative Degradation: While the aromatic ring is somewhat deactivated by the chlorine atoms, oxidation could potentially occur, leading to the formation of hydroxylated species or ring-opening products under aggressive oxidative stress.
Experimental Protocol: Forced Degradation Study
A forced degradation study exposes the compound to stress conditions exceeding those expected during storage and handling. The goal is to generate degradation products to a level of approximately 5-20%, which is ideal for analytical method validation.
Core Objective: To understand the degradation profile and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).
Step-by-Step Protocol:
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Solution Preparation: Prepare a stock solution of 2,5-dichloro-N,N-diethylbenzamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v).
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Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.
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Acid Hydrolysis: Add 1N HCl to the sample solution. Store at 60°C for 48 hours.
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Base Hydrolysis: Add 1N NaOH to the sample solution. Store at 60°C for 24 hours. Amide hydrolysis is typically faster under basic conditions.
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Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Store at room temperature for 48 hours, protected from light.
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Thermal Degradation: Store a sample of the stock solution and a sample of the solid compound at 80°C for 72 hours.
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Photolytic Degradation: Expose a sample solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
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Sample Neutralization & Analysis:
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Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
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Dilute all stressed samples to a target concentration (e.g., 100 µg/mL) with the mobile phase.
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Analyze all samples, including an unstressed control, using a validated HPLC method.
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Analytical Method: Stability-Indicating HPLC-UV
A stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from all its degradation products.[2]
Table 2: Example HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for the parent molecule and a range of potential degradants. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution (e.g., 30-90% B over 20 min) is necessary to resolve polar degradants (like 2,5-dichlorobenzoic acid) and the nonpolar parent. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic ring provides strong UV absorbance. A DAD is superior as it can check for peak purity, ensuring degradants are not co-eluting. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Diagram: Workflow for Thermodynamic Stability Assessment
Caption: A generalized workflow for assessing the thermodynamic stability of a new chemical entity.
Solvent Solubility Determination
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. It is a critical parameter for drug development, influencing everything from oral absorption to the feasibility of liquid formulations.
Factors Influencing Solubility
The solubility of 2,5-dichloro-N,N-diethylbenzamide is governed by the interplay between its solid-state properties (crystal lattice energy) and its interactions with the solvent.
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Polarity: The molecule has both nonpolar (dichlorobenzene ring, ethyl groups) and polar (amide) regions. Its solubility will be highest in solvents of intermediate polarity that can interact favorably with both parts of the molecule.
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Hydrogen Bonding: The carbonyl oxygen of the amide group can act as a hydrogen bond acceptor. Solvents that are hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility.
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Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[3] It involves generating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
Step-by-Step Protocol:
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System Preparation: Select a range of pharmaceutically and industrially relevant solvents (e.g., water, buffered solutions at pH 4.5, 6.8, and 7.4, ethanol, acetone, ethyl acetate, and dichloromethane).
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Saturation: Add an excess amount of solid 2,5-dichloro-N,N-diethylbenzamide to vials containing a known volume of each solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
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Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours).
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Sample Collection and Preparation:
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After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
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Carefully withdraw a supernatant aliquot using a syringe.
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Immediately filter the aliquot through a 0.22 µm syringe filter (compatible with the solvent) to remove any undissolved microcrystals.
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Quantification:
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Accurately dilute the filtered supernatant with a suitable solvent (usually the HPLC mobile phase) to a concentration within the linear range of the analytical method.
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Determine the concentration using a validated analytical method, such as the HPLC-UV method described previously.
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Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
Data Presentation
Solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvent systems.
Table 3: Template for Reporting Solubility Data
| Solvent | Polarity Index¹ | Dielectric Constant² | Solubility at 25°C (mg/mL) |
| Water | 10.2 | 80.1 | Experimental Value |
| Ethanol | 5.2 | 24.6 | Experimental Value |
| Acetone | 5.1 | 20.7 | Experimental Value |
| Dichloromethane | 3.1 | 9.1 | Experimental Value |
| Ethyl Acetate | 4.4 | 6.0 | Experimental Value |
| Toluene | 2.4 | 2.4 | Experimental Value |
| n-Hexane | 0.1 | 1.9 | Experimental Value |
| ¹Relative polarity values.[4] | |||
| ²Dielectric constants at 20°C or 25°C.[5] |
Diagram: Interplay of Factors Affecting Solubility
Caption: Key factors influencing the solubility of a solid compound in a liquid solvent.
Conclusion
The thermodynamic stability and solvent solubility of 2,5-dichloro-N,N-diethylbenzamide are foundational parameters that must be rigorously determined early in the research and development process. This guide provides a strategic and experimentally sound approach to this characterization. Forced degradation studies are crucial for elucidating degradation pathways and for the development of a robust, stability-indicating analytical method. The isothermal shake-flask method remains the definitive technique for generating accurate equilibrium solubility data across a range of relevant solvents. By adhering to these protocols, researchers can build a comprehensive physicochemical profile of 2,5-dichloro-N,N-diethylbenzamide, enabling informed decisions in formulation, process development, and regulatory submissions.
References
-
PubChem. N-benzyl-2,5-dichloro-N-(2-chloroethyl)benzamide. National Center for Biotechnology Information. [Link]
-
Appchem. 2,5-Dichloro-n,n-diethylbenzamide. [Link]
-
U.S. Environmental Protection Agency. An analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. [Link]
-
Cheméo. Benzamide, 4-chloro-N,N-diethyl- - Chemical & Physical Properties. [Link]
-
PubChem. N,N-Diethylbenzamide. National Center for Biotechnology Information. [Link]
-
Ministry of Health, Labour and Welfare, Japan. Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. [Link]
-
Thinh, D. P., et al. A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química. [Link]
-
ChemBK. benzamide, N,N-diethyl-3-methyl- - Physico-chemical Properties. [Link]
-
Wikipedia. DEET. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
-
MDPI. New Insights into the Degradation Path of Deltamethrin. [Link]
-
National Technical Information Service. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]
-
Eawag. N,N-Diethyl-m-toluamide Degradation Pathway. [Link]
-
University of Minnesota. Properties of Common Organic Solvents. [Link]
-
ResearchGate. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. [Link]
-
ResearchGate. New Insights into the Degradation Path of Deltamethrin. [Link]
-
PubMed. Aqueous solubilities of five N-(diethylaminothiocarbonyl)benzimido derivatives at T = 298.15 K. [Link]
-
Agency for Toxic Substances and Disease Registry. DEET (N,N-Diethyl-meta-Toluamide) ToxGuide. [Link]
-
MDPI. Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. [Link]
